molecular formula C15H18N2O2S B245313 1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole

1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole

Cat. No. B245313
M. Wt: 290.4 g/mol
InChI Key: WPXCQIHPVRFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CHS-828, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CHS-828 is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. It has also been suggested that CHS-828 may affect the microtubule network, which is involved in cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, CHS-828 has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of CHS-828 for lab experiments is its high potency. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, CHS-828 is also highly reactive and can be difficult to handle. It is also relatively expensive, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving CHS-828. One area of interest is the development of combination therapies for cancer treatment, using CHS-828 in conjunction with other chemotherapy drugs. Another area of interest is the development of new antimicrobial agents based on the structure of CHS-828. Additionally, further research is needed to fully understand the mechanism of action of CHS-828 and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 1-[(4-cyclohexylphenyl)sulfonyl]-1H-imidazole, or CHS-828, is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of CHS-828 in various areas of scientific research.

Synthesis Methods

The synthesis of CHS-828 involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with imidazole in the presence of a base. This reaction leads to the formation of CHS-828, which can be purified using various methods such as column chromatography or recrystallization. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Scientific Research Applications

CHS-828 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CHS-828 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been found to enhance the effects of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonylimidazole

InChI

InChI=1S/C15H18N2O2S/c18-20(19,17-11-10-16-12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-13H,1-5H2

InChI Key

WPXCQIHPVRFTSN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C=CN=C3

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.